N-(2-(4-METHOXYBENZYL)-THIOETHYL)
Description
N-(2-(4-Methoxybenzyl)-thioethyl) is a sulfur-containing organic compound characterized by a thioethyl (-S-CH2-CH2-) backbone linked to a 4-methoxybenzyl group (C6H4-OCH3) at the terminal nitrogen. While direct pharmacological data for this compound are sparse in the literature, its structural analogs (e.g., S-alkylated triazoles and benzamide derivatives) have been studied extensively for applications in medicinal chemistry, particularly in anticancer and antiviral research .
Properties
Molecular Formula |
C12H16ClNO2S |
|---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
2-chloro-N-[2-[(4-methoxyphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-11-4-2-10(3-5-11)9-17-7-6-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) |
InChI Key |
DUJUHQMLNQXRLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCCNC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-METHOXYBENZYL)-THIOETHYL) typically involves the reaction of 4-methoxybenzyl mercaptan with ethyl 2-chloroacetate under basic conditions to form the intermediate ethyl 2-(4-methoxybenzylsulfanyl)acetate. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-(4-METHOXYBENZYL)-THIOETHYL) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-METHOXYBENZYL)-THIOETHYL) undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, and solvents such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, substituted amides, thioethers, and ethers, depending on the specific reaction and reagents used .
Scientific Research Applications
N-(2-(4-METHOXYBENZYL)-THIOETHYL) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(2-(4-METHOXYBENZYL)-THIOETHYL) involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the chloroacetamide moiety can undergo nucleophilic substitution reactions with cellular nucleophiles, resulting in the modification of biomolecules and alteration of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several classes of sulfur-containing derivatives, including: 1. S-Alkylated 1,2,4-Triazoles (e.g., compounds [10–15] in ): - These derivatives feature a thioether linkage similar to N-(2-(4-methoxybenzyl)-thioethyl) but are integrated into a triazole scaffold. - Substituents like fluorophenyl or sulfonyl groups in triazoles enhance metabolic stability compared to the methoxybenzyl group .
Benzamide-Thioether Derivatives (e.g., compounds 15, 25, 35, 40 in ):
- These compounds combine a benzamide core with thioether side chains, akin to the thioethyl group in the target compound.
- Key Differences :
- The benzamide framework provides hydrogen-bonding capacity and planar rigidity, which may improve target binding affinity compared to the flexible thioethyl chain.
- Substituents like nitro (NO2) or cyano (CN) groups in these derivatives modulate electronic effects more strongly than the methoxy group .
Physicochemical and Spectral Properties
Reactivity and Stability
- Thioether Stability : The thioethyl group in N-(2-(4-methoxybenzyl)-thioethyl) is less prone to oxidation than thiol (-SH) groups in tautomeric triazoles, enhancing its stability under physiological conditions .
- Electronic Effects: The 4-methoxybenzyl group provides electron-donating resonance effects, contrasting with electron-withdrawing groups (e.g., -NO2, -CN) in benzamide analogs, which alter charge distribution and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
